2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid
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Description
2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives, such as 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid, has been a topic of interest in the field of medicinal chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid is characterized by the presence of a benzodiazol ring attached to a phenylacetic acid group . The molecular weight of this compound is 238.25 .Physical And Chemical Properties Analysis
2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid is a solid at room temperature . It has a melting point of 252-254 degrees Celsius .Safety and Hazards
The safety information for 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid and other imidazole derivatives could involve the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid involves the reaction of 1H-1,3-benzodiazole-2-amine with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "1H-1,3-benzodiazole-2-amine", "Phenylacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 1H-1,3-benzodiazole-2-amine (1.0 equiv) and phenylacetic acid (1.2 equiv) in dry diethyl ether and cool the solution to 0°C.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir for 2 hours at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.", "Step 4: Filter the precipitated dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in 1 M hydrochloric acid (HCl) and stir for 1 hour at room temperature.", "Step 6: Adjust the pH of the solution to 9-10 with 1 M sodium hydroxide (NaOH) and extract the product with diethyl ether.", "Step 7: Wash the organic layer with saturated sodium chloride (NaCl) solution and dry over anhydrous sodium sulfate (Na2SO4).", "Step 8: Concentrate the organic layer under reduced pressure to yield the crude product.", "Step 9: Purify the crude product by recrystallization from ethanol to obtain 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid as a white solid." ] } | |
CAS RN |
929345-34-6 |
Product Name |
2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid |
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.3 |
Purity |
95 |
Origin of Product |
United States |
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